molecular formula C17H26N2O2 B4959692 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B4959692
M. Wt: 290.4 g/mol
InChI Key: QDBFOTSVSWAKJA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, also known as DM-235, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazines and has shown promising results in various scientific research studies.

Mechanism of Action

2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been found to possess significant antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to possess neuroprotective properties and can help in the prevention of neuronal damage.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has shown promising results in various scientific research studies, and its potential therapeutic applications make it an attractive candidate for further research. However, the limitations of 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include its high cost of synthesis and limited availability.

Future Directions

The potential therapeutic applications of 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine make it an attractive candidate for further research. Some of the future directions for research on 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include the development of more cost-effective synthesis methods, the evaluation of its efficacy in preclinical and clinical trials, and the investigation of its potential as a drug candidate for the treatment of various diseases.
Conclusion:
2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications make it an attractive candidate for further research, and its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further research is required to evaluate its efficacy in preclinical and clinical trials and to investigate its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of 3,4-dimethoxybenzaldehyde and 1,2-diaminooctane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid and purified to obtain 2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine.

Scientific Research Applications

2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to possess significant antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-15-5-4-8-18(15)9-10-19(13)12-14-6-7-16(20-2)17(11-14)21-3/h6-7,11,13,15H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFOTSVSWAKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

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